Cholera autoinducer 1
Description
Properties
IUPAC Name |
(3S)-3-hydroxytridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHIIOUJRCXDH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004296-82-5 | |
| Record name | CAI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conversion of Amino-CAI-1 to CAI-1
Heterologous Production in Escherichia coli
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Plasmid construction : The cqsA gene from V. cholerae is cloned under an inducible promoter (e.g., Ptac) in E. coli.
| Parameter | Condition | Yield |
|---|---|---|
| Inducer concentration | 1 mM IPTG | 0.5–1.0 μM CAI-1 |
| Incubation temperature | 37°C | 24–48 hours |
| Substrate concentration | 10 mM (S)-2-aminobutyrate | ~60% conversion |
| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |
|---|---|---|---|
| DMSO | 5.36 | -20°C | 1 month |
| Water | <0.1 | -20°C | Not recommended |
Preparation of Stock Solutions
-
Dissolution : DMSO is added to achieve concentrations of 5–25 mM, with gentle warming (37°C) and sonication to ensure complete dissolution.
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Aliquoting : Solutions are divided into single-use portions to minimize freeze-thaw cycles.
Table 4: Stock Solution Preparation Guide
| Desired Concentration (mM) | CAI-1 Mass (mg) | DMSO Volume (mL) |
|---|---|---|
| 10 | 2.14 | 1.0 |
| 25 | 5.36 | 1.0 |
Analytical Methods for CAI-1 Characterization
High-Resolution Mass Spectrometry (HRMS)
Bioluminescence Bioassays
Scientific Research Applications
(S)-3-Hydroxytridecan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cholera autoinducer 1 involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison of CAI-1 with Similar Autoinducers
Structural and Functional Analogues in Vibrio Species
- Functional Overlap : CAI-1 and HAI-1 both regulate biofilm formation but differ in specificity. CAI-1 enables cross-Vibrio communication, while HAI-1 is species-restricted .
- Structural Variation: CAI-1 homologs in non-cholera Vibrio species (e.g., V. parahaemolyticus, V. alginolyticus) feature modified acyl chains, altering receptor binding affinity .
Cross-Species Autoinducers: AI-2 and DPO
- CAI-1 vs. AI-2 : While CAI-1 is Vibrio-specific, AI-2 is a "universal" signal for interspecies crosstalk. Both converge on the LuxO regulator in V. cholerae but differ in ecological roles .
- DPO Synergy : DPO complements CAI-1/AI-2 by modulating the AphA master regulator via VqmR small RNA, highlighting the complexity of multi-autoinducer QS systems .
Biological Activity
Quorum Sensing Mechanism
Biosynthesis of CAI-1
Biological Activity and Effects
Table 1: Summary of Biological Activities Associated with CAI-1
| Activity | Description |
|---|---|
| Quorum Sensing Regulation | Represses virulence factor expression at high cell densities |
| Biofilm Formation | Promotes biofilm development at low cell densities |
| Inter-species Communication | Enhances virulence in EPEC through sensing CAI-1 |
| Potential Therapeutic Applications | May be used to develop strategies to prevent cholera infections |
Case Study 1: Impact on Virulence Gene Expression
Case Study 2: Cross-Species Effects on EPEC
Research Findings
- Mechanism of Action : The interaction between CAI-1 and its receptor CqsS triggers a cascade of signaling events that ultimately modulate gene expression related to virulence and biofilm formation .
- Therapeutic Potential : Given its role in regulating pathogenic traits, manipulating CAI-1 levels could provide a novel approach for preventing cholera infections by disrupting quorum sensing pathways .
Q & A
Basic: What is the role of CAI-1 in Vibrio cholerae quorum sensing (QS) and virulence regulation?
Advanced: How do CAI-1, AI-2, and DPO interact to coordinate QS in V. cholerae?
Experimental Design : Conduct RNA-seq on wild-type vs. cqsA/luxS/vqmR triple mutants under varying autoinducer conditions to identify synergistic effects .
Methodological: What experimental approaches are used to investigate CAI-1’s impact on biofilm formation?
- Genetic Manipulation : Compare biofilm biomass in ΔcqsA mutants (CAI-1-deficient) vs. wild-type strains using confocal microscopy or crystal violet assays .
- c-di-GMP Quantification : Measure cyclic-di-GMP levels via HPLC-MS in CAI-1-supplemented cultures, as HapR inversely regulates c-di-GMP .
- Environmental Mimicry : Use microfluidic devices to simulate CAI-1 gradients in aquatic environments and track biofilm dispersal .
Data Contradiction: How to address discrepancies in studies on CAI-1’s role in virulence gene expression?
Discrepancies often arise from:
- Autoinducer Combinations : Studies using only CAI-1 may overlook AI-2/DPO synergies. Include all three autoinducers in vitro .
- Strain Variability : Epidemic strains (e.g., O1 El Tor) may prioritize DPO over CAI-1. Perform comparative genomics on cqsA and vqmR loci .
- Environmental Conditions : pH, temperature, and bile salts alter CAI-1 sensitivity. Replicate host-intestinal conditions using in vivo models (e.g., infant mice) .
Advanced: What are the challenges in quantifying CAI-1 in complex environmental samples?
- Low Abundance : CAI-1 is often below detection limits in water samples. Concentrate using solid-phase extraction (C18 columns) .
- Matrix Interference : Organic matter quenches CAI-1 signals. Use LC-MS/MS with deuterated CAI-1 as an internal standard .
- Dynamic Range : CAI-1’s activity spans pM–nM concentrations. Employ bioassays with V. cholerae reporter strains (e.g., lux-based biosensors) .
Methodological: How to design experiments to study CAI-1’s cross-species signaling?
- Co-Culture Models : Incubate V. cholerae with CAI-1-producing species (e.g., Bacillus subtilis) and monitor HapR activation via qRT-PCR .
- Synthetic Ecology : Use microfluidics to simulate interspecies CAI-1 gradients and track biofilm inhibition .
- Structural Analogs : Test CAI-1 analogs (e.g., 3-hydroxytridecan-4-one derivatives) for conserved signaling across species .
Advanced: How does CAI-1’s concentration gradient influence V. cholerae’s transition between motile and biofilm states?
- Single-Chip Analysis : Use microfluidic chambers to create CAI-1 gradients. Monitor motility (via phase-contrast microscopy) and biofilm initiation (via GFP-tagged vpsL) .
- c-di-GMP Imaging : Engineer V. cholerae with a c-di-GMP fluorescent biosensor (e.g., cdrA::gfp) to correlate CAI-1 concentration with biofilm matrix production .
Data Analysis: What bioinformatics tools are used to analyze transcriptome data affected by CAI-1?
- Differential Expression : DESeq2 or edgeR to identify CAI-1-regulated genes .
- Pathway Enrichment : KEGG or GO term analysis for QS-related pathways (e.g., "Biofilm formation in V. cholerae", map05111) .
- Network Modeling : Cytoscape to map interactions between CAI-1, HapR, and virulence factors .
Table 1: Key Genes and Proteins in CAI-1 Signaling
Table 2: Methodological Recommendations for CAI-1 Studies
| Objective | Method | Pitfalls to Avoid |
|---|---|---|
| Quantifying CAI-1 | LC-MS/MS with isotopic labeling | Matrix interference in samples |
| Assessing biofilm dispersion | Microfluidic gradient chambers | Overlooking AI-2/DPO crosstalk |
| Transcriptome profiling | RNA-seq with autoinducer combinatorial dosing | Strain-specific biases |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
